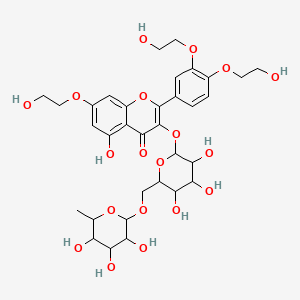![molecular formula C22H33N5 B12453699 3-[(1R,5R)-3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B12453699.png)
3-[(1R,5R)-3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(1R,5R)-3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[321]octan-8-yl]-1-phenylpropan-1-amine” is a complex organic molecule that features a triazole ring, a bicyclic octane structure, and a phenylpropanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the construction of the triazole ring, followed by the formation of the bicyclic octane structure, and finally the attachment of the phenylpropanamine moiety. Typical reaction conditions may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate hydrazine and an isocyanate under acidic or basic conditions.
Construction of the Bicyclic Octane Structure: This step may involve a Diels-Alder reaction or other cycloaddition reactions to form the bicyclic framework.
Attachment of the Phenylpropanamine Moiety: This can be done through a reductive amination reaction, where the amine group is introduced to the phenylpropanone precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The triazole ring and the bicyclic structure can be susceptible to oxidation under strong oxidizing conditions.
Reduction: The compound can be reduced at the amine group to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, or halogens (Cl2, Br2).
Major Products Formed
Oxidation: Oxidized derivatives of the triazole and bicyclic structures.
Reduction: Secondary or tertiary amines.
Substitution: Nitrated, sulfonated, or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving triazole-containing compounds.
Medicine: Potential use as a pharmaceutical agent targeting neurological pathways, possibly as an antidepressant or antipsychotic.
Industry: Use in the development of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it may interact with neurotransmitter receptors or enzymes involved in neurological pathways. The triazole ring and the bicyclic structure could play a role in binding to specific molecular targets, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(1R,5R)-3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane: Lacks the phenylpropanamine moiety.
1-Phenylpropan-1-amine: Lacks the triazole and bicyclic structures.
3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-1-phenylpropan-1-amine: Lacks the bicyclic octane structure.
Uniqueness
The uniqueness of the compound lies in its combination of the triazole ring, bicyclic octane structure, and phenylpropanamine moiety, which may confer unique biological activity and chemical properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C22H33N5 |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
3-[(1R,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine |
InChI |
InChI=1S/C22H33N5/c1-15(2)22-25-24-16(3)27(22)20-13-18-9-10-19(14-20)26(18)12-11-21(23)17-7-5-4-6-8-17/h4-8,15,18-21H,9-14,23H2,1-3H3/t18-,19-,21?/m1/s1 |
Clave InChI |
QOFZYOSOELDKMC-AQFHOAJTSA-N |
SMILES isomérico |
CC1=NN=C(N1C2C[C@H]3CC[C@H](C2)N3CCC(C4=CC=CC=C4)N)C(C)C |
SMILES canónico |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12453616.png)
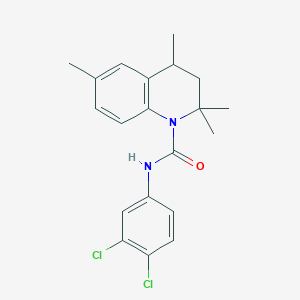


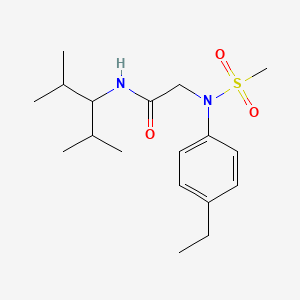
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-[4-(2-phenylethoxy)phenyl]carbamimidoyl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B12453663.png)
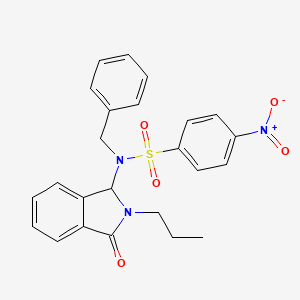
![N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B12453680.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B12453684.png)
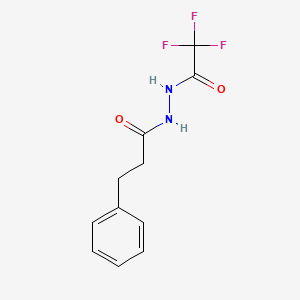

![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12453690.png)
![2-(1H-indol-1-yl)-N-[4-(2-phenylethoxy)phenyl]acetamide](/img/structure/B12453695.png)
